molecular formula C10H13ClFN B3116431 (r)-3-(4-Fluorophenyl)pyrrolidine hydrochloride CAS No. 2165331-30-4

(r)-3-(4-Fluorophenyl)pyrrolidine hydrochloride

Cat. No.: B3116431
CAS No.: 2165331-30-4
M. Wt: 201.67 g/mol
InChI Key: VTAHBZWBOYHJTB-FVGYRXGTSA-N
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Description

®-3-(4-Fluorophenyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a fluorophenyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-Fluorophenyl)pyrrolidine hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product. The reaction mixture is then subjected to hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of ®-3-(4-Fluorophenyl)pyrrolidine hydrochloride may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

®-3-(4-Fluorophenyl)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorophenyl group can undergo substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of fluorinated derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(4-Fluorophenyl)pyrrolidine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It is used in the design of new drugs and therapeutic agents due to its ability to modulate biological pathways.

Medicine

In medicine, ®-3-(4-Fluorophenyl)pyrrolidine hydrochloride is investigated for its potential therapeutic effects. It is explored as a candidate for the treatment of various diseases, including neurological disorders and cancer.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of ®-3-(4-Fluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in influencing neurotransmitter systems and cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(4-Fluorophenyl)pyrrolidine hydrochloride
  • 4-Fluorophenylhydrazine hydrochloride
  • 4-Fluoroamphetamine

Uniqueness

Compared to similar compounds, ®-3-(4-Fluorophenyl)pyrrolidine hydrochloride is unique due to its specific structural configuration and the presence of the fluorophenyl group at the 3-position of the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(3R)-3-(4-fluorophenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;/h1-4,9,12H,5-7H2;1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAHBZWBOYHJTB-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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